molecular formula C9H16N2O4 B1260344 gamma-Glutamyl-gamma-aminobutyraldehyde

gamma-Glutamyl-gamma-aminobutyraldehyde

Cat. No. B1260344
M. Wt: 216.23 g/mol
InChI Key: JZNLEPLZUABCSQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-glutamyl-gamma-aminobutyraldehyde is an L-glutamine derivative that is L-glutamine in which a hydrogen attached to the amide nitrogen is replaced by a 4-oxobutyl group. It has a role as an Escherichia coli metabolite. It is a L-glutamine derivative, an aldehyde and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a gamma-glutamyl-gamma-aminobutyraldehyde zwitterion.

Scientific Research Applications

Biotechnological Production

Gamma-aminobutyric acid (GABA) is a non-protein amino acid with a wide range of applications, including in pharmaceuticals, foods, and biodegradable plastics. Corynebacterium glutamicum is recognized for its potential in producing GABA from glucose. The study by Jorge, Leggewie, and Wendisch (2016) demonstrates that gamma-aminobutyraldehyde dehydrogenase (PatD), in combination with putrescine transaminase (PatA), can be used in C. glutamicum to efficiently convert glucose into GABA. This process was further optimized to improve GABA production by adjusting nitrogen concentration in the culture medium and modifying specific genes related to GABA metabolism and uptake. The resultant strain produced GABA with unprecedented volumetric productivity for fermentative production from glucose in shake flasks (Jorge et al., 2016).

Enzymatic and Structural Insights

Gamma-glutamyltranspeptidase (GGT) is an enzyme that plays a crucial role in glutathione metabolism, and gamma-glutamyl-gamma-aminobutyraldehyde can be an intermediate or product in reactions catalyzed by GGT. Okada et al. (2006) provided detailed insights into the crystal structure of GGT from Escherichia coli. The study illustrates how the enzyme interacts with its substrates, including gamma-glutamyl compounds, and elucidates the mechanism of its catalytic action, contributing to our understanding of GGT's function in cellular processes and its potential applications in addressing health issues related to glutathione metabolism (Okada et al., 2006).

Industrial and Clinical Applications

Gamma-GTs have diverse applications, from industrial to clinical settings. The review by Shih and Van (2001) focuses on the chemistry, biosynthesis, and potential applications of poly-(gamma-glutamic acid) (gamma-PGA) produced by various Bacillus strains. Gamma-PGA has applications as a thickener, cryoprotectant, humectant, drug carrier, and more, due to its biodegradability. This review highlights the versatility of gamma-glutamyl compounds and their derivatives, including gamma-Glutamyl-gamma-aminobutyraldehyde, in various fields ranging from food and cosmetics to medicine and water treatment (Shih & Van, 2001).

Neurological Research

In neurological research, gamma-aminobutyric acid (GABA), which is structurally related to gamma-glutamyl-gamma-aminobutyraldehyde, is a primary inhibitory neurotransmitter. Cawley et al. (2015) explored the association between gamma-aminobutyric acid concentrations and physical disability in progressive multiple sclerosis. The study found a significant correlation between reduced GABA levels in certain brain regions and physical disability, highlighting the potential role of gamma-aminobutyric acid and its derivatives in neurodegenerative diseases and their symptomatology (Cawley et al., 2015).

properties

Product Name

gamma-Glutamyl-gamma-aminobutyraldehyde

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-(4-oxobutylamino)pentanoic acid

InChI

InChI=1S/C9H16N2O4/c10-7(9(14)15)3-4-8(13)11-5-1-2-6-12/h6-7H,1-5,10H2,(H,11,13)(H,14,15)/t7-/m0/s1

InChI Key

JZNLEPLZUABCSQ-ZETCQYMHSA-N

Isomeric SMILES

C(CC=O)CNC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C(CC=O)CNC(=O)CCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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